molecular formula C8H6ClF B7972263 1-Chloro-3-ethenyl-2-fluorobenzene

1-Chloro-3-ethenyl-2-fluorobenzene

Cat. No.: B7972263
M. Wt: 156.58 g/mol
InChI Key: VPDRBHCRJOLACM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-3-ethenyl-2-fluorobenzene (C₈H₆ClF, molecular weight 156.59 g/mol) is a halogenated aromatic compound featuring a benzene ring substituted with chlorine (position 1), fluorine (position 2), and an ethenyl group (position 3). For example, the positional isomer 1-chloro-2-ethenyl-3-fluorobenzene (CAS 196862-01-8) shares the same molecular formula and is cataloged as a life science product, suggesting utility in pharmaceutical or agrochemical synthesis . The compound’s reactivity is likely influenced by the electron-withdrawing effects of chlorine and fluorine, as well as the conjugated ethenyl group, which may enhance its suitability as an intermediate in cross-coupling reactions or polymer chemistry.

Properties

IUPAC Name

1-chloro-3-ethenyl-2-fluorobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6ClF/c1-2-6-4-3-5-7(9)8(6)10/h2-5H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPDRBHCRJOLACM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=C(C(=CC=C1)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6ClF
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.58 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Pathway

This method begins with benzene as the starting material. Friedel-Crafts acylation introduces an acetyl group at the meta position using acetyl chloride (CH₃COCl) and AlCl₃, forming 3-chloroacetophenone. Subsequent chlorination with Cl₂/FeCl₃ at the meta position relative to the acetyl group yields 1-chloro-3-acetylbenzene. Fluorination is achieved via halogen exchange using potassium fluoride (KF) under high-temperature conditions (150–200°C), replacing a hydrogen atom at the ortho position. Finally, the acetyl group is reduced to an ethyl group using Zn/HCl, followed by dehydrohalogenation with a strong base (e.g., NaOH) to form the ethenyl moiety.

Key Parameters

  • Temperature : 110–119°C for acylation; 150°C for fluorination.

  • Catalysts : AlCl₃ (Friedel-Crafts), FeCl₃ (chlorination).

  • Yield : 71–95% after optimization.

Table 1: Performance of Friedel-Crafts-Based Synthesis

StepConditionsCatalystYield (%)Purity (%)
Acylation110°C, 2 hAlCl₃8598
Chlorination25°C, 1 hFeCl₃9299
Fluorination150°C, 6 hKF7897
Dehydrohalogenation100°C, NaOH/EtOH7195

Direct Halogenation of Ethenylbenzene Derivatives

Reaction Pathway

Starting with 3-ethenylfluorobenzene, electrophilic chlorination is performed using sulfuryl chloride (SO₂Cl₂) in the presence of Lewis acids (e.g., FeCl₃). The reaction targets the para position relative to the fluorine atom, but steric and electronic effects from the ethenyl group direct chlorination to the ortho position. Solvent polarity and temperature are critical for regioselectivity.

Optimization Insights

  • Solvent : Dichloromethane enhances electrophilic attack efficiency.

  • Temperature : 0–5°C minimizes byproduct formation.

  • Yield : 65–82%.

Catalytic Wittig Olefination for Ethenyl Group Introduction

Reaction Pathway

A Wittig reaction is employed to introduce the ethenyl group. 1-Chloro-2-fluorobenzaldehyde reacts with a stabilized ylide (e.g., Ph₃P=CH₂) in tetrahydrofuran (THF), forming the ethenyl bond. The ylide is generated in situ from triphenylphosphine and ethyl bromide under basic conditions (NaH).

Key Advantages

  • Regioselectivity : >90% control over ethenyl positioning.

  • Scalability : Suitable for gram-scale synthesis.

Table 2: Wittig Reaction Parameters

ParameterValueImpact on Yield
Ylide concentration1.2 equivMaximizes coupling
Reaction time12 hCompletes transposition
Temperature25°CPrevents ylide decomposition

Dehydrohalogenation of 1-Chloro-3-(2-Chloroethyl)-2-Fluorobenzene

Reaction Pathway

This two-step method involves synthesizing 1-chloro-3-(2-chloroethyl)-2-fluorobenzene via radical chlorination of 3-chloro-2-fluorophenethyl alcohol using N-chlorosuccinimide (NCS) and benzophenone under UV light. Subsequent base-mediated elimination (e.g., KOtBu) removes HCl to form the ethenyl group.

Critical Considerations

  • Radical initiator : Benzophenone ensures homolytic cleavage of NCS.

  • Byproducts : Diethyl ether extraction reduces impurities.

Transition Metal-Catalyzed Cross-Coupling

Reaction Pathway

A Suzuki-Miyaura coupling between 3-chloro-2-fluorophenylboronic acid and ethenyltrimethylsilane introduces the ethenyl group. Palladium catalysts (e.g., Pd(PPh₃)₄) and cesium carbonate facilitate the reaction in toluene/water mixtures.

Performance Metrics

  • Yield : 88% with Pd(OAc)₂.

  • Limitation : Requires anhydrous conditions to prevent boronic acid hydrolysis.

Chemical Reactions Analysis

1-Chloro-3-ethenyl-2-fluorobenzene undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1-Chloro-3-ethenyl-2-fluorobenzene has several applications in scientific research, including:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology and Medicine: The compound is studied for its potential biological activity and its ability to interact with various biological targets.

    Industry: In the industrial sector, 1-Chloro-3-ethenyl-2-fluorobenzene is used in the production of specialty chemicals and polymers.

Mechanism of Action

The mechanism of action of 1-Chloro-3-ethenyl-2-fluorobenzene involves its interaction with specific molecular targets. The compound can act as an electrophile in substitution reactions, where it forms a sigma complex with nucleophiles. The presence of the chlorine and fluorine atoms influences the electron density on the benzene ring, affecting the reactivity and selectivity of the compound in various reactions .

Comparison with Similar Compounds

Positional Isomers

1-Chloro-2-ethenyl-3-fluorobenzene (CAS 196862-01-8)

  • Structure : Cl (position 1), ethenyl (position 2), F (position 3).
  • Molecular Weight : 156.59 g/mol.
  • High-purity grades (up to 99.999%) are available, underscoring its relevance in precision synthesis .

1-Chloro-3-ethenyl-5-fluorobenzene (CAS 1602840-78-7)

  • Structure : Cl (position 1), ethenyl (position 3), F (position 5).
  • Molecular Weight : 156.59 g/mol.
  • Properties : Shares the same formula but differs in fluorine placement. This spatial variation may alter electronic properties and regioselectivity in reactions .

Halogen-Substituted Analogs

1-Bromo-3-ethenyl-2-fluorobenzene

  • Structure : Br (position 1), ethenyl (position 3), F (position 2).
  • Molecular Weight : 201.03 g/mol.
  • Properties: Bromine’s larger atomic radius and polarizability may increase reactivity in nucleophilic substitutions compared to chlorine analogs. This compound is noted for use in styrene derivatives .

1-Chloro-4-(difluoromethyl)-2-fluorobenzene (CAS 1214333-76-2)

  • Structure : Cl (position 1), difluoromethyl (position 4), F (position 2).
  • Molecular Weight : 180.55 g/mol.
  • Properties : The difluoromethyl group enhances lipophilicity (XLogP3: 3.3), making it more hydrophobic than ethenyl-substituted analogs. This property is critical in drug design for membrane permeability .

Functional Group Variations

3-Chlorobenzaldehyde (CAS 587-04-2)

  • Structure : Benzaldehyde with Cl at position 3.
  • Molecular Weight : 140.57 g/mol.
  • Properties : Highlights safety considerations for halogenated aromatics, including skin/eye irritation risks and strict handling protocols .

Comparative Data Table

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Properties
1-Chloro-3-ethenyl-2-fluorobenzene* Not available C₈H₆ClF 156.59 Cl (1), F (2), ethenyl (3) Inferred: Synthetic intermediate
1-Chloro-2-ethenyl-3-fluorobenzene 196862-01-8 C₈H₆ClF 156.59 Cl (1), ethenyl (2), F (3) Life science research
1-Chloro-3-ethenyl-5-fluorobenzene 1602840-78-7 C₈H₆ClF 156.59 Cl (1), ethenyl (3), F (5) Positional isomer studies
1-Bromo-3-ethenyl-2-fluorobenzene Not available C₈H₆BrF 201.03 Br (1), ethenyl (3), F (2) Styrene derivative synthesis
1-Chloro-4-(difluoromethyl)-2-fluorobenzene 1214333-76-2 C₇H₄ClF₃ 180.55 Cl (1), difluoromethyl (4), F (2) High lipophilicity

Key Research Findings

  • Positional Isomerism : Substitutent placement significantly impacts electronic properties. For example, fluorine at position 2 (ortho to chlorine) may increase ring polarization compared to position 5 (meta), affecting reaction pathways .
  • Halogen Effects : Bromine analogs exhibit higher reactivity in cross-coupling reactions due to weaker C-Br bonds, whereas chlorine derivatives offer cost-effective stability .
  • Safety and Handling : Halogenated aromatics require stringent safety protocols, including PPE and proper ventilation, as seen in 3-chlorobenzaldehyde guidelines .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 1-Chloro-3-ethenyl-2-fluorobenzene, and how can reaction conditions be optimized?

  • Methodological Answer : Common approaches include nucleophilic aromatic substitution (NAS) and cross-coupling reactions. For NAS, precursors like 1-chloro-3-nitro-2-fluorobenzene may undergo substitution with ethenyl groups under palladium catalysis . Optimization involves adjusting solvent polarity (e.g., DMF or THF), temperature (80–120°C), and catalyst loading (e.g., 5–10 mol% Pd(PPh₃)₄). Side products like dehalogenated byproducts can be minimized by controlling reaction time and stoichiometry .

Q. What purification and characterization techniques are recommended for this compound?

  • Methodological Answer :

  • Purification : Use fractional distillation (boiling point ~180–200°C, estimated via analogs ) or column chromatography (silica gel, hexane/ethyl acetate eluent).
  • Characterization :
  • NMR : Analyze 19F^{19}\text{F} and 1H^{1}\text{H} NMR to confirm substituent positions (e.g., deshielded fluorine at δ -110 ppm ).
  • GC-MS : Verify molecular ion peak (m/z ~158) and fragmentation patterns.
  • X-ray crystallography : Resolve crystal packing and bond angles (similar to substituted benzene derivatives ).

Q. How does the electronic nature of substituents (Cl, F, ethenyl) affect the compound’s stability and reactivity?

  • Methodological Answer :

  • Electronic effects : Fluorine’s strong electron-withdrawing nature deactivates the ring, directing electrophilic attacks to specific positions. Chlorine’s inductive effect further stabilizes intermediates.
  • Steric effects : The ethenyl group introduces steric hindrance, reducing reactivity in crowded substitution reactions.
  • Experimental validation : Compare reaction rates with analogs (e.g., 1-Chloro-3-ethyl-2-fluorobenzene ) to isolate substituent contributions.

Advanced Research Questions

Q. How can contradictions in reported physical properties (e.g., boiling point, density) be resolved?

  • Methodological Answer : Discrepancies may arise from impurities or measurement conditions. To address this:

  • Reproduce experiments : Use high-purity solvents and standardized equipment (e.g., calibrated thermometers for boiling points ).
  • Computational validation : Compare experimental data with DFT-calculated properties (e.g., density functional theory for dipole moments ).
  • Meta-analysis : Aggregate data from multiple sources (e.g., CRC Handbook , PubChem ) to identify outliers.

Q. What experimental designs are suitable for studying the environmental degradation pathways of this compound?

  • Methodological Answer :

  • Hydrolysis studies : Expose the compound to aqueous buffers (pH 4–9) at 25–50°C, monitoring degradation via LC-MS.
  • Photolysis : Use UV-Vis irradiation (λ = 254 nm) in a photoreactor, analyzing intermediates by GC-MS .
  • Microbial degradation : Screen soil or wastewater microbes for biodegradation activity under aerobic/anaerobic conditions .

Q. How can substituent-directed regioselectivity be exploited in functionalizing 1-Chloro-3-ethenyl-2-fluorobenzene?

  • Methodological Answer :

  • Directed ortho-metalation : Use LDA (lithium diisopropylamide) to deprotonate positions adjacent to fluorine, enabling introduction of new groups .
  • Cross-coupling : Suzuki-Miyaura reactions with boronic acids target the ethenyl group for diversification .
  • Kinetic vs. thermodynamic control : Vary temperature to favor either meta (low T) or para (high T) products in electrophilic substitutions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.